molecular formula C6H5Cl2N B1315879 3-Chloro-5-(chloromethyl)pyridine CAS No. 847737-51-3

3-Chloro-5-(chloromethyl)pyridine

Cat. No. B1315879
CAS RN: 847737-51-3
M. Wt: 162.01 g/mol
InChI Key: DEFJPBMQJUFFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves chlorination of 3-methylpyridine. The chlorination process introduces chlorine atoms at positions 3 and 5 of the pyridine ring. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(chloromethyl)pyridine consists of a pyridine ring with chlorine substituents at positions 3 and 5. The chloromethyl group is attached to the nitrogen atom. Refer to the InChI code for the exact arrangement of atoms .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity with other functional groups and its potential applications in organic synthesis .

Scientific Research Applications

1. Synthesis of Active Agrochemical and Pharmaceutical Ingredients 3-Chloro-5-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .

Development of Fluorinated Compounds

The compound plays a significant role in the development of fluorinated organic compounds, which have seen recent advances in the agrochemical, pharmaceutical, and functional materials fields . The unique physicochemical properties of fluorine and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Synthesis of Fluoropyridines

3-Chloro-5-(chloromethyl)pyridine is used in the synthesis of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their unique physical, chemical, and biological properties .

Production of Agricultural Active Ingredients

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 3-Chloro-5-(chloromethyl)pyridine can be used in the synthesis of these fluorine-containing substituents .

Synthesis of Anticancer Drugs

The compound can be used as a precursor for the synthesis of anticancer drugs . For example, 5-chloro-2,3,6-trifluoropyridine, a derivative of 3-Chloro-5-(chloromethyl)pyridine, has been used in the synthesis of anticancer drugs .

Synthesis of Neonicotinoid Compounds

3-Chloro-5-(chloromethyl)pyridine can be used for the synthesis of new neonicotinoid compounds . These compounds are a class of insecticides that are chemically similar to nicotine and act on the nervous system of insects.

Safety and Hazards

  • Safety Information : Refer to the provided MSDS for safety precautions and handling instructions .

properties

IUPAC Name

3-chloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJPBMQJUFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562479
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chloromethyl)pyridine

CAS RN

847737-51-3
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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